2-[4-(Methoxymethyl)oxan-4-yl]acetic acid
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Overview
Description
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid is a versatile small molecule scaffold with a molecular formula of C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of a tetrahydropyran ring substituted with a methoxymethyl group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxymethyl group and acetic acid moiety play crucial roles in binding to active sites and influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethyl)tetrahydro-2H-pyran-4-yl]acetic acid
- 2-[4-(Methoxymethyl)oxan-4-yl]propanoic acid
- 2-[4-(Methoxymethyl)oxan-4-yl]butanoic acid
Uniqueness
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[4-(methoxymethyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-7-9(6-8(10)11)2-4-13-5-3-9/h2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHMRJGNSETQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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